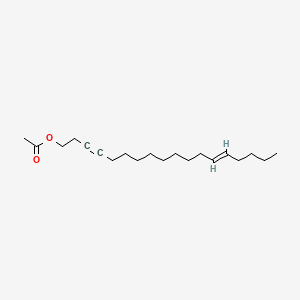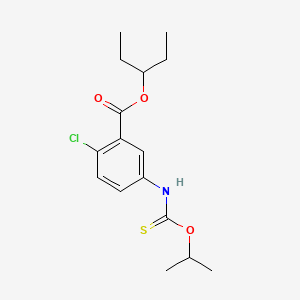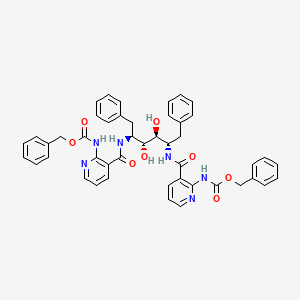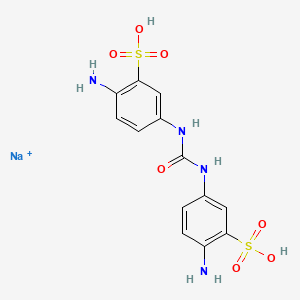
3,3'-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes aromatic rings, sulfonic acid groups, and a urea derivative. It is commonly used in scientific research and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt typically involves the reaction of 6-aminobenzenesulphonic acid with phosgene to form the carbonyldiimino derivative. This intermediate is then reacted with another molecule of 6-aminobenzenesulphonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3,3’-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic bonds with various substrates, while the amino groups can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a catalyst, reagent, or therapeutic agent in different contexts.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Carbonyldiimino)bis(4-aminobenzenesulphonic) acid, sodium salt
- 3,3’-(Carbonyldiimino)bis(5-aminobenzenesulphonic) acid, sodium salt
Uniqueness
3,3’-(Carbonyldiimino)bis(6-aminobenzenesulphonic) acid, sodium salt is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in certain reactions and greater stability under various conditions, making it particularly valuable in research and industrial applications.
Properties
CAS No. |
84000-86-2 |
|---|---|
Molecular Formula |
C13H14N4NaO7S2+ |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
sodium;2-amino-5-[(4-amino-3-sulfophenyl)carbamoylamino]benzenesulfonic acid |
InChI |
InChI=1S/C13H14N4O7S2.Na/c14-9-3-1-7(5-11(9)25(19,20)21)16-13(18)17-8-2-4-10(15)12(6-8)26(22,23)24;/h1-6H,14-15H2,(H2,16,17,18)(H,19,20,21)(H,22,23,24);/q;+1 |
InChI Key |
MDEGHXRWKDZSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


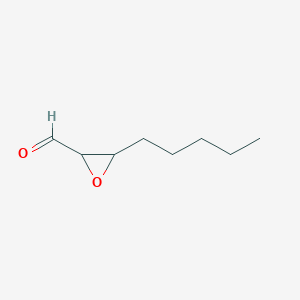

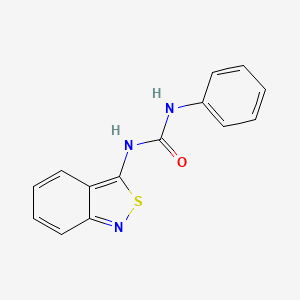
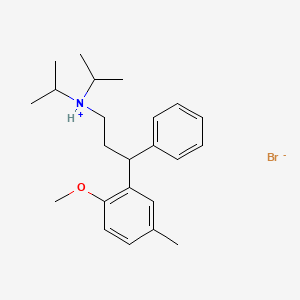

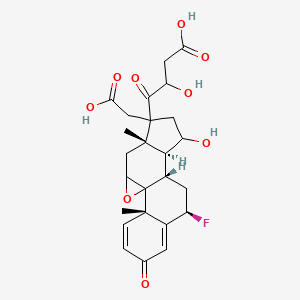
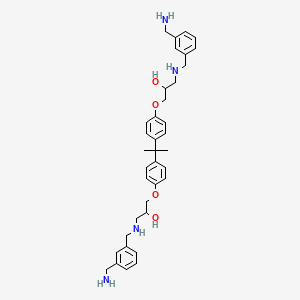

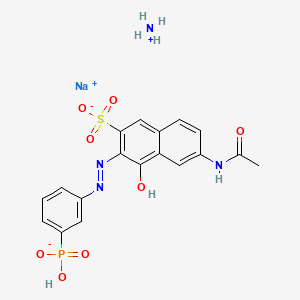
![[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate](/img/structure/B12698782.png)
